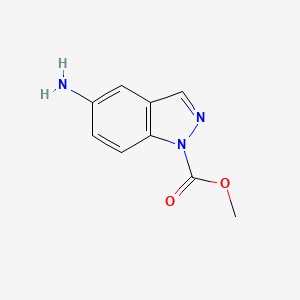![molecular formula C9H9N3O2 B11905032 Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B11905032.png)
Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate typically involves the reaction of 1H-pyrazole derivatives with pyridine derivatives under specific conditions. One common method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in the presence of ethanol. This method provides the desired product with moderate to good yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The use of solid catalysts like AC-SO3H offers advantages such as low cost, non-toxicity, and stability, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise in biological assays, particularly in the inhibition of certain enzymes.
Medicine: Research indicates potential use in developing new pharmaceuticals, especially as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism by which Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.
1H-pyrazolo[3,4-c]pyridine-3-carboxylate: Another closely related compound with slight variations in the functional groups.
Uniqueness: Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-3-7-6(4-10-8)5-11-12-7/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
JKKJAXURGMIATI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=NNC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11904961.png)








![(2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11905010.png)
